molecular formula C12H13N3O3 B5367015 ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 5626-70-0

ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B5367015
CAS No.: 5626-70-0
M. Wt: 247.25 g/mol
InChI Key: LJKIUSCSHZCQKB-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step process. One common method includes the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes. This reaction proceeds smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the positions where functional groups are attached.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the CDK2 enzyme, which plays a crucial role in cell cycle regulation . By inhibiting this enzyme, the compound can effectively halt the proliferation of cancer cells. The molecular targets and pathways involved in its action are still under investigation, but its ability to modulate key biological processes makes it a promising candidate for further research.

Comparison with Similar Compounds

Ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 112158-56-2) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, including antibacterial, antiviral, and anticancer properties, supported by recent research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O3C_{12}H_{13}N_{3}O_{3}, with a molecular weight of 233.25 g/mol. The structure features a pyrazole ring fused with a pyrimidine ring, which is critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. In one study, various derivatives were synthesized and tested against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound demonstrated significant antibacterial activity with a bactericidal effect comparable to standard antibiotics like Erythromycin and Amikacin .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison Antibiotic
Staphylococcus aureus32 µg/mLErythromycin (16 µg/mL)
Pseudomonas aeruginosa64 µg/mLAmikacin (32 µg/mL)

Antiviral Activity

The antiviral properties of pyrazolo[1,5-a]pyrimidines have also been investigated. This compound has shown inhibitory effects against hepatitis C virus (HCV) and other viral pathogens. Studies indicate that certain derivatives exhibit low cytotoxicity while maintaining high selectivity indexes against HCV, suggesting their potential as antiviral agents .

Table 2: Antiviral Activity Against HCV

CompoundIC50 (µM)Selectivity Index
Ethyl 6-acetyl-7-methylpyrazolo...2.5>20
Reference Compound0.5>40

Anticancer Activity

In addition to antibacterial and antiviral activities, this compound has been evaluated for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in tumor growth. The compound's ability to modulate signaling pathways associated with cancer progression makes it a promising candidate for further development in cancer therapy .

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in:

  • Increased levels of pro-apoptotic factors : BAX and cytochrome c.
  • Decreased levels of anti-apoptotic factors : Bcl-2.
  • Cell cycle arrest at the G2/M phase.

Properties

IUPAC Name

ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-4-18-12(17)10-6-14-15-7(2)9(8(3)16)5-13-11(10)15/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKIUSCSHZCQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=C(N2N=C1)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348966
Record name ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-70-0
Record name ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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